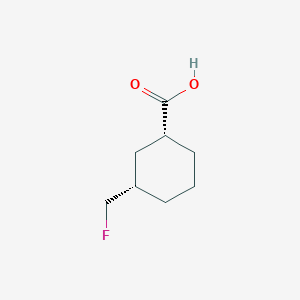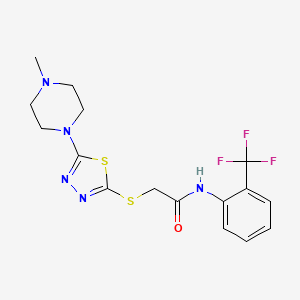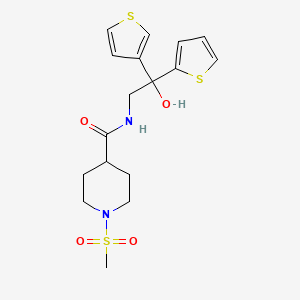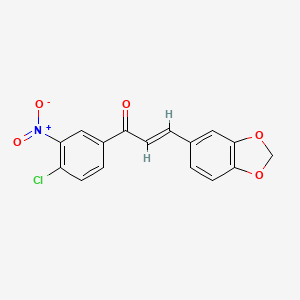
(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid” is a chemical compound. It is a disubstituted cyclohexane, which means it has two different groups attached to its cyclohexane ring . The compound has a fluoromethyl group and a carboxylic acid group attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of “this compound” involves a cyclohexane ring with a fluoromethyl group and a carboxylic acid group attached. The positions of these groups on the ring are determined by the (1R,3S) stereochemistry . Further detailed analysis would require advanced techniques such as Fourier Transform Infrared (FTIR) spectroscopy .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature. It has a molecular weight of 160.19. It should be stored at a temperature of 4 degrees Celsius for optimal stability .Scientific Research Applications
Dye Aggregation and Complex Formation
7-(Diethylamino)-coumarin-3-carboxylic acid, a compound with structural similarities to the cyclohexane carboxylic acid derivatives, shows significant molecular aggregation affecting its optoelectronic properties. This behavior is crucial for applications in laser dyes, fluorescent labels, and biomedical inhibitors. The study reveals the compound's different aggregation characteristics in cyclohexane compared to coumarin 343, providing insights into the dye's interaction with cyclohexane derivatives (Liu et al., 2014).
Synthesis of Fluoren-9-ones
Ethyl cyclohexene-1-carboxylate undergoes reactions with various aromatic substrates, highlighting the synthetic utility of cyclohexane carboxylate derivatives. The process yields fluoren-9-ones, demonstrating the cyclohexane carboxylate's role in complex organic syntheses and potential applications in creating complex molecular structures (Ramana & Potnis, 1993).
Environmental Exposure to Plasticizers
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound related to cyclohexane carboxylic acid derivatives, is used as a phthalate replacement in plastics. The study on DINCH exposure provides insights into the environmental and health implications of cyclohexane carboxylic acid derivatives used in industrial applications (Silva et al., 2013).
Ring-closing Metathesis in Synthesis
The synthesis of a functionalized cyclohexene skeleton of GS4104 utilizes ring-closing metathesis, showcasing the versatility of cyclohexane carboxylic acid derivatives in synthesizing complex molecules. This method highlights the potential applications in medicinal chemistry and drug development (Cong & Yao, 2006).
Mechanism of Action
The mechanism of action of “(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid” is not specified in the available resources. The mechanism of action usually refers to how a compound interacts in a biological system, which is not applicable here as this compound is not known to be a bioactive molecule .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
(1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZABMQUMDEBZ-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2904377.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2904378.png)
![N-cycloheptyl-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2904379.png)

![2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2904381.png)
![2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2904383.png)


![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)

![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butane-1-sulfonamide](/img/structure/B2904396.png)
![1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2904397.png)
